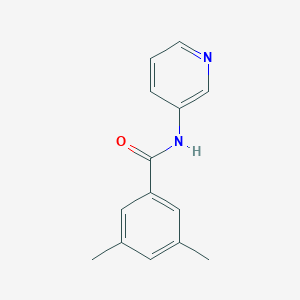![molecular formula C19H17BrN4O3S B269861 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BPTT, is a heterocyclic compound that belongs to the class of triazolothiadiazines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTT has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of BPTT is not fully understood. However, it is believed that BPTT acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. BPTT has been found to increase the levels of these neurotransmitters, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Biochemical and Physiological Effects:
BPTT has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPTT has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to obtain high yields and purity. Additionally, BPTT has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using BPTT in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, BPTT has not been extensively studied in humans, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of BPTT. One area of research could focus on elucidating the exact mechanism of action of BPTT. This could help to better understand its biological activities and potential therapeutic applications. Additionally, further studies could investigate the anticancer properties of BPTT, as it has been shown to inhibit the growth of cancer cells. Finally, more research could be conducted to determine the safety and efficacy of BPTT in humans, which could pave the way for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of BPTT involves the reaction of 4-bromobenzyl bromide with 3,4,5-trimethoxyphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then reacted with thiosemicarbazide to yield BPTT. The synthesis of BPTT has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
BPTT has been extensively studied for its potential applications as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. BPTT has also been shown to have anxiolytic and antidepressant effects, which could be useful in the treatment of anxiety and depression. Additionally, BPTT has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Molekularformel |
C19H17BrN4O3S |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-22-19-24(18)23-14(10-28-19)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
KVTMNTRWIFYECT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
